molecular formula C₂₀H₂₁N₉O₆ B1157409 Aminopterin 7-Carboxamide

Aminopterin 7-Carboxamide

Cat. No.: B1157409
M. Wt: 483.44
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Antifolate Discovery and Early Research Significance

The journey of antifolates began with the understanding of the role of folic acid, a compound isolated from spinach in 1941 and synthesized in 1945. acs.org Soon after, researchers hypothesized that creating antagonists to this vital nutrient could inhibit the rapid proliferation of cells, such as those found in cancer.

This hypothesis led to the groundbreaking synthesis of aminopterin (B17811) in 1947, the first clinically useful antifolate. nih.gov Aminopterin, the 4-amino derivative of folic acid, was famously used by Dr. Sidney Farber to induce the first-ever remissions in children with acute lymphoblastic leukemia, a landmark achievement that heralded the modern era of chemotherapy. acs.orgnih.gov Shortly after, its 10-methyl congener, methotrexate (B535133), was developed. alliedacademies.org Although aminopterin was highly potent, methotrexate was found to have a more favorable therapeutic index in some studies and largely replaced it in clinical use. researchgate.net This early success established antifolates as a cornerstone of cancer treatment and spurred decades of research into developing new derivatives with improved efficacy and selectivity. nih.govsmolecule.com

Chemical Classification and Relationship to Folic Acid Analogues

Aminopterin 7-Carboxamide belongs to the chemical class of "classical" antifolates. These compounds are characterized by a pteridine (B1203161) ring system linked to a p-aminobenzoyl glutamate (B1630785) moiety, closely mimicking the structure of folic acid. nih.gov

The key difference between folic acid and its antagonist, aminopterin, is the substitution of a hydroxyl group at the 4-position of the pteridine ring with an amino group. nih.gov This seemingly minor change dramatically increases the compound's binding affinity for the enzyme Dihydrofolate Reductase (DHFR), making it a powerful inhibitor. nih.gov

This compound is a further modification of the basic aminopterin structure. Specifically, a carboxamide group (-CONH2) is attached at the 7-position of the pteridine ring. This modification distinguishes it from its parent compound, aminopterin, and its close relative, methotrexate.

Table 1: Comparison of Folic Acid and Related Antifolates

CompoundKey Structural Features
Folic Acid Pteridine ring with a hydroxyl group at C4.
Aminopterin Pteridine ring with an amino group at C4.
Methotrexate Pteridine ring with an amino group at C4 and a methyl group on the N10 nitrogen. alliedacademies.org
This compound Pteridine ring with an amino group at C4 and a carboxamide group at C7.

Position of this compound as a Key Derivative in Antifolate Research

The development of numerous analogues of aminopterin and methotrexate has been a central theme in medicinal chemistry, aimed at understanding their structure-activity relationships (SAR). Researchers systematically modify different parts of the molecule—the pteridine ring, the benzoyl group, or the glutamate side chain—to see how these changes affect enzyme binding and cellular activity. alliedacademies.orgportico.org

This compound is significant as a probe in the exploration of the chemical space around the pteridine ring. Research into derivatives with substitutions at the 7-position has been conducted to determine the steric and electronic requirements for optimal binding to DHFR. alliedacademies.orgmdpi.com For instance, studies on related methotrexate analogues have shown that introducing a simple alkyl group at the 7-position can dramatically decrease antifolate activity, likely due to steric hindrance within the enzyme's active site. alliedacademies.org

The synthesis of a derivative like this compound, which introduces a polar carboxamide group at this position, represents a logical step in these SAR studies. By evaluating such compounds, researchers can map the specific interactions between the antifolate and the DHFR enzyme, guiding the design of new inhibitors with potentially enhanced properties. While specific biological data on this compound is not widely published, its existence points to its role as a tool in the fundamental research that underpins the development of more effective antifolate drugs.

Compound Information

Properties

Molecular Formula

C₂₀H₂₁N₉O₆

Molecular Weight

483.44

Synonyms

N-[4-[[(2,4-Diamino-7-carboxamide-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid

Origin of Product

United States

Molecular Architecture and Structure Based Design of Aminopterin 7 Carboxamide

Structural Components: Pteridine (B1203161), Para-Aminobenzoic Acid, and Glutamate (B1630785) Moiety

The architecture of aminopterin (B17811) 7-carboxamide, much like other classical antifolates, is a composite of three distinct chemical moieties linked together. drugbank.comwikipedia.org Its full chemical name, N-[4-[[(2,4-Diamino-7-carboxamide-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid, precisely describes this tripartite structure.

Pteridine Ring: The core of the molecule is a pteridine ring system, a bicyclic heterocycle composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings. ijrpr.comorientjchem.org In aminopterin 7-carboxamide, this ring is substituted with two amino groups at positions 2 and 4, a feature essential for its biological activity. The defining modification of this specific analog is the carboxamide group (-CONH₂) at the 7-position of the pteridine ring. This substitution introduces additional hydrogen bonding potential, which can influence the molecule's interaction with its enzymatic target and alter its physicochemical properties, such as solubility.

Para-Aminobenzoic Acid (PABA): Linked to the pteridine core via a methylene (B1212753) bridge is a para-aminobenzoic acid (PABA) moiety. wikipedia.org PABA serves as a central scaffold, connecting the pteridine head to the glutamate tail. wikipedia.org In many bacteria, PABA is a crucial intermediate in the synthesis of folate, the very pathway that antifolates are designed to inhibit. patsnap.comnih.gov

Glutamate Moiety and Carboxamide Linkage: The PABA component is joined to an L-glutamic acid moiety through a standard amide bond. This glutamate "tail" is critical for the molecule's retention within cells. Inside the cell, enzymes can add further glutamate residues to this tail, a process known as polyglutamylation. This modification increases the molecule's negative charge and size, effectively trapping it inside the cell and enhancing its inhibitory action on target enzymes. nih.gov Glutamate is a fundamental amino acid involved in numerous metabolic pathways. nih.govnih.gov

Critical Functional Groups for Antifolate Activity

The potent inhibitory effect of aminopterin analogs on dihydrofolate reductase stems from specific functional groups that enable high-affinity binding to the enzyme's active site. nih.gov The structure-activity relationship (SAR) of these classical antifolates is well-established.

2,4-Diamino Pteridine System: The two amino groups at the C2 and C4 positions of the pteridine ring are paramount for potent DHFR inhibition. This 2,4-diamino substitution allows the molecule to form a network of strong hydrogen bonds with key amino acid residues in the active site of DHFR, leading to an extremely high binding affinity. nih.gov This interaction mimics and surpasses the binding of the natural substrate, dihydrofolate, effectively blocking the enzyme's function.

Glutamate Carboxyl Groups: The alpha and gamma carboxyl groups (-COOH) on the glutamate tail are also crucial. They form ionic interactions with positively charged amino acid residues at the entrance of the DHFR active site. Furthermore, these carboxyl groups are the sites for the addition of more glutamate residues (polyglutamylation), a process that, as mentioned, traps the inhibitor inside the cell. nih.gov

Theoretical Frameworks for Rational Antifolate Design

The development of this compound is an example of rational drug design, a strategy that relies on understanding the three-dimensional structure of the biological target. acs.orgmdpi.com The primary goal in designing DHFR inhibitors is to create molecules that bind more tightly and selectively to the target enzyme than its natural substrate, dihydrofolate. nih.govnih.gov

Structure-based drug design is a key framework in this process. acs.org By using techniques like X-ray crystallography to determine the precise structure of DHFR with a bound inhibitor, scientists can visualize the molecular interactions that confer high affinity. acs.org This information allows for the rational design of new analogs with modifications intended to exploit specific features of the enzyme's active site.

The design of a molecule like this compound likely involves the following theoretical considerations:

Mimicking the Substrate: The inhibitor's core structure must resemble the natural substrate, dihydrofolate, to fit into the active site. Classical antifolates achieve this with the pteridine ring and PABA-glutamate scaffold. acs.org

Exploiting Active Site Pockets: The active site of DHFR has specific pockets and surfaces. Modifications to the parent antifolate structure, such as adding a carboxamide group at the 7-position, are made to create new, favorable interactions (e.g., hydrogen bonds or van der Waals forces) with amino acid residues in these pockets, thereby increasing binding affinity or selectivity. acs.orgmdpi.com

Overcoming Resistance: Drug resistance can emerge from mutations in the DHFR enzyme that reduce inhibitor binding. Rational design aims to create new inhibitors that can effectively bind to these mutated forms of the enzyme. nih.govacs.org

The synthesis and evaluation of specifically modified analogs like this compound are therefore part of a systematic exploration of the chemical space around a known inhibitor scaffold, guided by the goal of creating a more effective therapeutic agent. nih.govnih.gov

Compound Name Index

Molecular and Cellular Pharmacology of Aminopterin 7 Carboxamide

Cellular Transport Mechanisms of Aminopterin (B17811) 7-Carboxamide

The entry of antifolates into target cells is a critical determinant of their therapeutic efficacy. For aminopterin and other folate analogues, this process is primarily mediated by specific carrier proteins, with passive diffusion playing a minor role.

Role of Reduced Folate Carrier (RFC)

The Reduced Folate Carrier (RFC), encoded by the SLC19A1 gene, is the principal transporter of reduced folates and antifolates like methotrexate (B535133) into mammalian cells at physiological pH (around 7.4). Given its structural similarity, it is highly probable that Aminopterin 7-Carboxamide is also a substrate for RFC. The efficiency of transport via RFC is a key factor in the sensitivity of cancer cells to antifolate chemotherapy.

Involvement of Proton-Coupled Folate Transporter (PCFT)

The Proton-Coupled Folate Transporter (PCFT), encoded by the SLC46A1 gene, is another important carrier for folates and their analogues. Unlike RFC, PCFT functions optimally in acidic environments (pH 5.5-6.0). This transporter is highly expressed in the apical brush border membrane of the small intestine, playing a crucial role in the absorption of dietary folates. PCFT is also found in some tumors, where the acidic microenvironment may favor its transport activity. It is plausible that this compound could be transported by PCFT, particularly in acidic tumor tissues.

Passive Diffusion and Other Entry Pathways

While carrier-mediated transport is the primary mechanism for cellular uptake of antifolates, a small degree of passive diffusion across the cell membrane can occur, particularly at high concentrations. The physicochemical properties of this compound, such as its lipophilicity and charge at physiological pH, would influence the extent of its passive diffusion. Other potential, though less characterized, entry pathways for antifolates may also exist.

Intracellular Metabolism: Polyglutamylation and De-polyglutamylation

Once inside the cell, the therapeutic activity of many antifolates is significantly enhanced and prolonged through the process of polyglutamylation. This process is reversible, with de-polyglutamylation facilitating drug efflux.

Mechanism and Enzymes of Polyglutamylation (e.g., Folylpolyglutamate Synthetase)

Folylpolyglutamate Synthetase (FPGS) is the key enzyme responsible for the addition of multiple glutamate (B1630785) residues to the glutamate moiety of folates and antifolates. This process, known as polyglutamylation, traps the drug inside the cell, as the polyglutamated forms are poor substrates for efflux transporters. Furthermore, polyglutamated antifolates are often more potent inhibitors of their target enzymes. Studies on aminopterin have shown that it is an excellent substrate for FPGS, often superior to methotrexate. It is therefore anticipated that this compound would also undergo polyglutamylation, a critical step for its intracellular retention and activity.

Table 1: Key Enzymes in the Intracellular Metabolism of Antifolates

EnzymeFunctionSubstrate (Predicted for this compound)Product
Folylpolyglutamate Synthetase (FPGS)Adds glutamate residuesThis compoundPolyglutamated this compound
Gamma-Glutamyl Hydrolase (GGH)Removes glutamate residuesPolyglutamated this compoundThis compound

Role of Gamma-Glutamyl Hydrolase (GGH) in De-polyglutamylation

The removal of the polyglutamate chain is catalyzed by the enzyme Gamma-Glutamyl Hydrolase (GGH). This process of de-polyglutamylation converts the retained polyglutamated antifolate back to its monoglutamated form, which can then be exported out of the cell. The balance between the activities of FPGS and GGH is a crucial determinant of the intracellular concentration and duration of action of antifolates. High levels of GGH activity have been associated with resistance to antifolate drugs. It is expected that the polyglutamated forms of this compound would be substrates for GGH.

Disruption of Folate-Dependent Biosynthetic PathwaysWhile it can be inferred that as a potential antifolate, it would disrupt these pathways, no specific studies on this compound's effects are available.

Inhibition of Purine Nucleotide De Novo SynthesisThere is no specific information detailing the inhibition of purine nucleotide de novo synthesis by this compound.

Due to the lack of specific data for "this compound," providing an article that adheres to the user's strict outline and quality standards is not possible.

Inhibition of Pyrimidine (B1678525) Nucleotide Synthesis (Thymidylate Pathway)

Aminopterin's primary mechanism of action is the potent inhibition of dihydrofolate reductase (DHFR). nih.govwikipedia.orgtoku-e.comdrugbank.com This enzyme is critical for the regeneration of tetrahydrofolate (THF) from dihydrofolate (DHF), a byproduct of several metabolic reactions, most notably the synthesis of thymidylate. nih.gov THF is an essential cofactor, carrying one-carbon units required for the synthesis of various biomolecules, including nucleotides.

The inhibition of DHFR by aminopterin creates a severe deficit of THF. This directly impacts the de novo synthesis of pyrimidine nucleotides, specifically the thymidylate pathway. Thymidylate synthase (TS), a key enzyme in this pathway, catalyzes the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), a direct precursor of the DNA building block, deoxythymidine triphosphate (dTTP). This reaction requires 5,10-methylenetetrahydrofolate, a derivative of THF, as the one-carbon donor.

By depleting the cellular pool of THF, aminopterin effectively starves thymidylate synthase of its necessary cofactor. This leads to a cessation of dTMP synthesis, resulting in an imbalance in the deoxynucleotide triphosphate (dNTP) pool, with a notable lack of dTTP. This "thymine-less" state is a critical factor in the cytotoxic effects of aminopterin.

Target EnzymeSubstrateProductRole of THF DerivativeImpact of Aminopterin
Dihydrofolate Reductase (DHFR)Dihydrofolate (DHF)Tetrahydrofolate (THF)N/ACompetitive Inhibition
Thymidylate Synthase (TS)Deoxyuridine monophosphate (dUMP)Deoxythymidine monophosphate (dTMP)5,10-methylenetetrahydrofolate (One-carbon donor)Indirect inhibition due to cofactor depletion

Broader Effects on One-Carbon Metabolic Fluxes

The disruption of the folate cycle by aminopterin extends beyond the inhibition of thymidylate synthesis, exerting broader effects on one-carbon metabolic fluxes. One-carbon metabolism is a complex network of interconnected pathways that are fundamental for the biosynthesis of purines, certain amino acids, and for methylation reactions.

The depletion of THF and its derivatives has the following significant consequences:

Inhibition of de novo Purine Synthesis: Two steps in the de novo purine biosynthesis pathway are dependent on THF derivatives as one-carbon donors. Glycinamide ribonucleotide (GAR) transformylase and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase utilize 10-formyl-THF to introduce carbon atoms into the purine ring. The scarcity of this cofactor due to DHFR inhibition leads to a halt in the synthesis of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

Disruption of Amino Acid Metabolism: The interconversion of serine and glycine, a key process in cellular metabolism, is dependent on THF. Serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine and THF to glycine and 5,10-methylene-THF. Inhibition of the folate cycle can disrupt this equilibrium. Furthermore, the regeneration of methionine from homocysteine, a crucial step in the methionine cycle, is catalyzed by methionine synthase, which requires 5-methyl-THF as a methyl group donor. Disruption of this process can affect the levels of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions, including DNA, RNA, and protein methylation.

Downstream Cellular Consequences

The profound disruption of nucleotide synthesis and one-carbon metabolism by aminopterin triggers a cascade of downstream cellular events, ultimately leading to cell cycle arrest and apoptosis.

Impact on DNA Replication and Repair

The aminopterin-induced depletion of dNTP pools, particularly dTTP and purine nucleotides, has a direct and severe impact on DNA replication. The lack of essential building blocks for DNA synthesis leads to the stalling of replication forks. nih.govyoutube.comyoutube.com When the replication machinery encounters a region of the DNA template where the corresponding dNTP is unavailable, it cannot proceed, leading to replication stress.

Prolonged replication fork stalling can lead to their collapse, generating DNA double-strand breaks (DSBs), which are highly cytotoxic lesions. embopress.org The cellular response to this widespread DNA damage involves the activation of DNA damage response (DDR) pathways. However, the capacity of the cell to repair this damage is also compromised. DNA repair mechanisms, such as base excision repair (BER) and homologous recombination (HR), require a sufficient supply of dNTPs to synthesize new DNA strands to fill in the gaps created during the repair process. mdpi.comwikipedia.orgyoutube.comnih.gov The scarcity of these precursors hampers the efficiency of these repair pathways, leading to an accumulation of unrepaired DNA damage. This overwhelming genomic instability is a major trigger for the initiation of apoptosis.

Effects on RNA Transcription and Protein Synthesis

The synthesis of RNA is also significantly affected by the depletion of purine nucleotide triphosphates (ATP and GTP) caused by aminopterin. wikipedia.orgtoku-e.comdrugbank.com RNA polymerases require these triphosphates as substrates for the transcription of all types of RNA, including messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA).

Modulation of Secondary Biochemical Pathways (e.g., AICAR Accumulation, Adenosine Signaling)

An important and well-documented secondary effect of antifolates like methotrexate, and by extension aminopterin, is the modulation of adenosine signaling through the accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR). nih.govnih.govjci.orgresearchgate.netbohrium.comencyclopedia.pubyoutube.comelsevier.esresearchgate.net As mentioned earlier, aminopterin inhibits AICAR transformylase, one of the enzymes in the de novo purine synthesis pathway. This inhibition leads to the intracellular accumulation of its substrate, AICAR.

AICAR is a potent inhibitor of adenosine deaminase (ADA) and AMP deaminase, enzymes that catabolize adenosine and AMP, respectively. The inhibition of these enzymes leads to an increase in the intracellular concentration of AMP, which can be subsequently dephosphorylated to adenosine. This adenosine is then transported out of the cell, leading to an increase in extracellular adenosine concentrations.

Extracellular adenosine acts as a signaling molecule by binding to specific G protein-coupled adenosine receptors (A1, A2A, A2B, and A3) on the cell surface. nih.govmdedge.commdedge.com This signaling cascade has various physiological effects, including potent anti-inflammatory actions, which is a basis for the use of low-dose methotrexate in the treatment of autoimmune diseases. The modulation of adenosine signaling represents a significant, albeit indirect, pharmacological consequence of aminopterin's primary action on one-carbon metabolism.

Pathway/MoleculeEffect of AminopterinDownstream Consequence
AICAR TransformylaseInhibitionAccumulation of intracellular AICAR
Adenosine DeaminaseInhibition by AICARDecreased breakdown of adenosine
AMP DeaminaseInhibition by AICARIncreased intracellular AMP, leading to more adenosine
Extracellular AdenosineIncreased LevelsActivation of adenosine receptors and downstream signaling

Structure Activity Relationship Sar of Aminopterin 7 Carboxamide and Its Analogues

Influence of Pteridine (B1203161) Ring Modifications on Biological Activity

The pteridine ring is a fundamental component of aminopterin (B17811), essential for its high-affinity binding to dihydrofolate reductase (DHFR). Modifications to this bicyclic heterocycle can significantly impact the compound's inhibitory potency and selectivity. The 2,4-diamino substitution pattern is a crucial pharmacophore for potent DHFR inhibition.

In the quest for new DHFR inhibitors, various substituted pteridine-2,4,7-triones and 7-aryl-(hetaryl-)furo[3,2-g]pteridine-2,4(1H,3H)-diones have been synthesized and evaluated. zsmu.edu.ua It was observed that the introduction of an aryl moiety with an electron-accepting group, a naphthyl substituent, or an electron-accepting heterocycle at the 7-position of the furo[3,2-g]pteridine system led to an increase in DHFR-inhibitory activity. zsmu.edu.ua

Modification to Pteridine Ring SystemEffect on DHFR-Inhibitory ActivityReference
Annulation of a furan (B31954) ring to the pteridine systemMaintained or increased activity zsmu.edu.ua
Introduction of a 7-aryl group with electron-accepting substituentsIncreased activity zsmu.edu.ua
Replacement of 7-phenyl with a 7-naphthyl groupIncreased activity zsmu.edu.ua

Importance of the 7-Carboxamide Moiety on Target Binding and Selectivity

There is a notable lack of specific research findings on aminopterin analogues featuring a 7-carboxamide moiety. However, based on general principles of medicinal chemistry and SAR studies of related compounds, the potential impact of such a group can be hypothesized.

A carboxamide group at the 7-position would introduce a hydrogen bond donor and acceptor, which could potentially form additional interactions with amino acid residues in the active site of DHFR. This could either enhance or hinder binding affinity, depending on the specific conformational and electronic effects. The size and orientation of the carboxamide group would also be critical factors.

In studies of other heterocyclic compounds, such as 1H-indole-7-carboxamides, the carboxamide group has been shown to be a key structural feature for biological activity at other targets. nih.gov For pteridine-based DHFR inhibitors, the nature of the substituent at the 7-position can influence potency. For example, in a series of 5-deazaaminopterin (B8673772) analogues, a 7-chloro derivative was synthesized as an intermediate, highlighting that this position is amenable to substitution. nih.gov

Impact of Glutamate (B1630785) Chain Length and Substitutions on Pharmacological Profile

The L-glutamate side chain of aminopterin plays a crucial role in its transport into cells via the reduced folate carrier and its subsequent intracellular retention through polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS). Modifications to this portion of the molecule can have profound effects on the pharmacological profile.

Analogues of aminopterin where the glutamate moiety is replaced by other amino acids, such as ornithine, have been synthesized and evaluated. nih.gov The aminopterin analogue with ornithine in place of glutamate was found to be a potent dual inhibitor of both DHFR and FPGS. nih.gov However, the positively charged amino group in the side chain appeared to be detrimental to cellular uptake. nih.gov

Introducing conformational constraints into the glutamate side chain has also been explored. For instance, β,γ-methano analogues of aminopterin, which have a cyclopropane (B1198618) ring incorporated into the glutamate moiety, have been synthesized. documentsdelivered.com These conformationally restricted analogues were still able to inhibit DHFR, indicating that the active site can accommodate substitutions on the β- and γ-carbons of the side chain. documentsdelivered.com

Glutamate Chain ModificationImpact on Biological ActivityReference
Replacement of Glutamate with OrnithinePotent dual inhibitor of DHFR and FPGS, but reduced cellular uptake. nih.gov
Introduction of a β,γ-methano constraintDHFR inhibition is maintained. documentsdelivered.com

Stereochemistry and its Role in Enzyme Recognition and Cellular Effects

Stereochemistry is a critical determinant of the biological activity of aminopterin and its analogues. The naturally occurring L-configuration of the glutamate moiety is essential for its recognition by enzymes such as DHFR and FPGS, as well as by the reduced folate carrier for cellular uptake.

Enzymes are chiral macromolecules and can distinguish between different stereoisomers of a substrate or inhibitor. The precise three-dimensional arrangement of functional groups in the active site of DHFR dictates a specific stereochemical requirement for high-affinity binding. Any alteration in the stereochemistry of the chiral center in the glutamate portion of aminopterin would be expected to significantly reduce its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Aminopterin Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. For aminopterin derivatives, 2D and 3D-QSAR models can be developed to predict their DHFR inhibitory activity and anticancer effects.

These models utilize molecular descriptors that quantify various physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics. For instance, a 3D-QSAR study using comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) could be applied to a series of aminopterin analogues to understand the structural requirements for potent DHFR inhibition. nih.govmdpi.com

While specific QSAR studies on 7-carboxamide aminopterin derivatives are not available, QSAR models have been successfully applied to other classes of pteridine and heterocyclic inhibitors of DHFR and other targets. nih.govbpasjournals.comscispace.com These studies help in identifying the key structural features that determine the binding affinities and can guide the design of novel, more potent analogues. bpasjournals.com

Comparative SAR Analysis with Other Antifolates (e.g., Methotrexate)

Methotrexate (B535133), the 10-methyl analogue of aminopterin, is another widely studied antifolate. A comparative SAR analysis of aminopterin and methotrexate derivatives reveals important differences and similarities in their pharmacological properties.

The primary structural difference between aminopterin and methotrexate is the presence of a methyl group on the nitrogen at the 10-position in methotrexate. This seemingly minor modification has significant pharmacological consequences. Structural modification at the N10 position of 4-amino folates affects mediated membrane transport in mammalian cells but has little to no effect on DHFR inhibition. nih.gov

Both aminopterin and methotrexate are potent inhibitors of DHFR. drugbank.com However, they can exhibit differences in their transport into cells and their propensity for polyglutamylation. For instance, aminopterin analogues with a hemiphthaloyl-L-ornithine side chain have been shown to be exceptionally tight-binding inhibitors of DHFR and are transported by the reduced folate carrier, but cannot be polyglutamated. sigmaaldrich.com

Studies on 5-deazaaminopterin analogues have also provided valuable comparative data. These analogues, which have a carbon atom in place of the nitrogen at the 5-position of the pteridine ring, have shown significant anticancer activity. nih.gov

Mechanisms of Intrinsic and Acquired Cellular Resistance to Aminopterin 7 Carboxamide in Preclinical Models

Alterations in Folate and Antifolate Transport Systems

Cellular resistance to antifolates frequently involves changes in the transport systems responsible for drug influx and efflux, effectively reducing the intracellular concentration of the therapeutic agent.

The Reduced Folate Carrier (RFC), encoded by the SLC19A1 gene, is the primary transporter responsible for the uptake of reduced folates and antifolates like methotrexate (B535133) and aminopterin (B17811) into mammalian cells. nih.govwikipedia.org A common mechanism of acquired resistance to these drugs is the downregulation of RFC expression or the acquisition of mutations in the SLC19A1 gene. nih.gov Loss of RFC function leads to decreased drug influx, thereby lowering the intracellular concentration of the antifolate and preventing it from reaching therapeutic levels required to inhibit its target enzyme, dihydrofolate reductase (DHFR). nih.gove-crt.org Preclinical models of methotrexate resistance have repeatedly demonstrated that reduced RFC expression or function correlates with decreased drug sensitivity. e-crt.org While no specific studies have detailed this mechanism for Aminopterin 7-Carboxamide, its structural similarity to aminopterin suggests that its cellular uptake is also RFC-dependent and would be similarly affected by alterations in this transporter.

The ATP-binding cassette (ABC) superfamily of transporters are efflux pumps that actively extrude a wide variety of substrates, including chemotherapeutic agents, from cells. nih.govnih.gov Overexpression of certain ABC transporters is a well-established mechanism of multidrug resistance (MDR). nih.gov For antifolates, members of the multidrug resistance-associated protein (MRP) family (ABCC) and the breast cancer resistance protein (BCRP, or ABCG2) have been implicated in resistance. nih.govresearchgate.net These transporters can efflux antifolates and their polyglutamated forms from cancer cells, reducing their intracellular retention and cytotoxicity. nih.govnih.gov For instance, BCRP is known to transport methotrexate, and its overexpression confers resistance to this drug. nih.govresearchgate.net Although direct evidence is not available for this compound, it is plausible that this compound is also a substrate for certain ABC transporters, and their overexpression could contribute to cellular resistance.

Transporter FamilySpecific TransporterRole in Antifolate Resistance
SLC Superfamily Reduced Folate Carrier (RFC/SLC19A1)Primary influx transporter. Downregulation or mutation leads to decreased drug uptake and resistance.
ABC Superfamily MRPs (ABCC family)Efflux pumps. Overexpression leads to increased drug extrusion from the cell, causing resistance.
ABC Superfamily BCRP (ABCG2)Efflux pump. Overexpression is known to transport methotrexate and contributes to resistance.

Target Enzyme Modifications and Overexpression

Alterations in the target enzyme, dihydrofolate reductase (DHFR), can prevent effective inhibition by antifolates, leading to drug resistance.

One of the most common mechanisms of high-level resistance to methotrexate is the amplification of the DHFR gene. nih.govresearchgate.net This amplification leads to a significant overexpression of the DHFR enzyme. nih.gov The increased number of DHFR molecules effectively titrates out the inhibitor, requiring much higher intracellular drug concentrations to achieve a therapeutic effect. e-crt.org This mechanism has been extensively documented in numerous preclinical models and in clinical samples from patients who have relapsed after methotrexate therapy. nih.govresearchgate.net Given that this compound, like its parent compound, targets DHFR, it is highly probable that DHFR gene amplification would confer resistance to this agent as well.

Structural alterations in the DHFR enzyme resulting from point mutations in the DHFR gene can reduce the binding affinity of antifolates. nih.govnih.gov These mutations, often occurring in the drug's binding site, allow the enzyme to continue its function of reducing dihydrofolate to tetrahydrofolate even in the presence of the inhibitor. nih.gov This mechanism of resistance has been identified in various preclinical models and in pathogens. nih.gov The specific mutations can confer varying degrees of resistance depending on how significantly they alter the enzyme's structure and its affinity for the inhibitor versus its natural substrate. nih.gov The effect of such mutations on the binding of this compound has not been specifically studied, but it is a recognized resistance mechanism for the broader class of DHFR-inhibiting antifolates.

Impaired Polyglutamylation of this compound

The addition of glutamate (B1630785) residues to antifolates, a process known as polyglutamylation, is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). nih.gov This process is crucial for the long-term intracellular retention and full cytotoxic activity of classical antifolates like methotrexate and aminopterin. nih.govresearchgate.net Polyglutamated forms are not only retained more effectively within the cell but can also be more potent inhibitors of other folate-dependent enzymes.

A significant mechanism of acquired resistance to these drugs is impaired polyglutamylation, which can result from decreased FPGS activity or mutations in the FPGS gene. researchgate.netdntb.gov.ua Cells with deficient FPGS activity are unable to effectively trap the antifolate intracellularly, leading to a rapid efflux of the monoglutamated drug and, consequently, resistance. researchgate.net Studies comparing aminopterin and methotrexate have shown that aminopterin is a better substrate for FPGS, leading to more extensive polyglutamylation and greater intracellular accumulation. nih.gov This suggests that the capacity for polyglutamylation is a critical determinant of its activity. While no studies have specifically examined the polyglutamylation of this compound, its efficacy would likely depend on its ability to be processed by FPGS, and defects in this pathway would be a probable mechanism of resistance.

MechanismAffected Protein/GeneConsequence for Antifolate Action
Target Overexpression Dihydrofolate Reductase (DHFR)Increased DHFR levels require higher drug concentrations for inhibition.
Target Modification Dihydrofolate Reductase (DHFR)Mutations reduce the binding affinity of the drug to its target enzyme.
Impaired Drug Retention Folylpolyglutamate Synthetase (FPGS)Decreased activity leads to poor intracellular drug retention and reduced cytotoxicity.

Advanced Analytical and Characterization Methodologies for Aminopterin 7 Carboxamide

Chromatographic Techniques for Purity and Quantitative Analysis (e.g., HPLC, LC-MS)

Chromatographic methods are indispensable for separating aminopterin (B17811) 7-carboxamide from impurities, related compounds, and its metabolites, enabling both purity assessment and precise quantification. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for the analysis of aminopterin and its derivatives. aacrjournals.org Purity profiles can be established by separating the main compound from any synthesis precursors, degradation products, or isomers. For quantitative analysis, a calibration curve is generated using standards of known concentration. The separation of aminopterin-related compounds is typically achieved using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. aacrjournals.org UV detection is commonly set around 290 nm to monitor the elution of these compounds. aacrjournals.org It is expected that a similar HPLC method would be effective for aminopterin 7-carboxamide, with adjustments to the gradient elution profile to account for potential differences in polarity conferred by the 7-carboxamide group.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is particularly valuable for quantifying low levels of the compound in biological samples and for identifying metabolites. nih.gov In LC-MS/MS, specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring, MRM), which provides exceptional selectivity and sensitivity. nih.gov For instance, in the analysis of related compounds, the transition of the protonated molecular ion [M+H]+ to a specific product ion is used for quantification. nih.gov A similar approach would be developed for this compound to achieve low detection limits, likely in the nanogram per milliliter range.

Table 1: Representative HPLC Parameters for Analysis of Aminopterin Analogs
ParameterTypical Condition
ColumnReversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase AAqueous buffer (e.g., Ammonium Formate)
Mobile Phase BAcetonitrile (MeCN)
Flow Rate1.0 mL/min
DetectionUV at 290 nm
Injection Volume10-20 µL

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are fundamental for the structural confirmation of newly synthesized molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR would be used to identify the protons in the molecule, with expected signals for the pteridine (B1203161), benzoyl, and glutamic acid moieties. The addition of the 7-carboxamide group would introduce new signals and correlations. ¹³C NMR studies on the parent compound, aminopterin, have been used to investigate its protonation state when bound to its target enzyme. researchgate.net A similar analysis of this compound would reveal the chemical shifts of each carbon atom, including the new carbonyl carbon of the carboxamide group, confirming its presence and position.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching vibrations of the amine and amide groups, C=O stretching of the carboxylic acid and amide groups, and C=C and C=N stretching of the aromatic and pteridine rings. The presence of a distinct amide C=O stretch would be a key indicator of the 7-carboxamide modification.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis and for monitoring reactions. Folate analogs like aminopterin typically exhibit characteristic absorption maxima. The UV-Vis spectrum of this compound is expected to be similar to that of aminopterin, though the substitution at the 7-position might cause a slight shift (bathochromic or hypsochromic) in the absorption maxima.

Table 2: Expected Spectroscopic Features for this compound
TechniqueExpected Key Features
¹H NMRSignals for aromatic, pteridine, and glutamic acid protons; new amide proton signal.
¹³C NMRResonances for all carbons; key signal for the new C7-amide carbonyl carbon.
IRN-H, O-H, C-H stretches; distinct C=O stretches for carboxylic acids and the new C7-amide group.
UV-VisCharacteristic absorption maxima similar to aminopterin, potentially with minor shifts.

Biochemical Assays for Enzyme Inhibition and Metabolite Profiling

Biochemical assays are critical for determining the biological activity of this compound, particularly its ability to inhibit its target enzyme, and for identifying its metabolic products.

Enzyme Inhibition Assays: Aminopterin is a potent competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. nih.gov It is highly probable that this compound also targets DHFR. The inhibitory activity would be determined using a DHFR enzyme assay. nih.gov This assay typically measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR. nih.gov By measuring the reaction rate at various concentrations of the inhibitor, the IC₅₀ (concentration causing 50% inhibition) and the inhibition constant (Ki) can be determined. For tight-binding inhibitors like aminopterin (Ki of 3.7 pM), specific equations are used for accurate Ki determination. nih.gov

Metabolite Profiling: Following administration to a biological system, this compound may be metabolized. Techniques like LC-MS/MS are used to profile these metabolites. nih.gov By comparing the mass spectra of samples from treated and untreated systems, novel masses corresponding to potential metabolites (e.g., hydroxylated or glucuronidated species) can be identified. The synthesis of potential metabolites, such as the 7-hydroxy derivative of related antifolates, serves as a reference for definitive identification. snmjournals.org

Table 3: Components of a Typical DHFR Inhibition Assay
ComponentPurpose
Purified DHFR EnzymeThe biological target
Dihydrofolate (DHF)Substrate
NADPHCofactor
This compoundInhibitor being tested
Assay BufferMaintains optimal pH and ionic strength

Cell-Based Assays for Determining Cellular Uptake and Polyglutamylation

Cell-based assays are essential for understanding how this compound enters cells and how it is retained, which are key determinants of its cytotoxic activity.

Cellular Uptake Assays: The cellular uptake of antifolates can be mediated by carriers such as the reduced folate carrier (RFC) and folate receptors (FR). snmjournals.org To measure the uptake of this compound, a radiolabeled version of the compound would ideally be used. Cultured cancer cells would be incubated with the radiolabeled compound for various times, after which the cells are washed, lysed, and the intracellular radioactivity is measured using a scintillation counter. nih.gov Comparing uptake in cell lines with different expression levels of folate transporters can help identify the specific mechanisms involved. nih.gov Studies have shown that aminopterin is accumulated more efficiently than methotrexate (B535133) in leukemic cells. nih.gov

Polyglutamylation Assays: Inside the cell, antifolates can be metabolized by the enzyme folylpolyglutamate synthetase (FPGS) to form polyglutamate derivatives. This process traps the drug inside the cell and can increase its inhibitory potency against target enzymes. nih.govaacrjournals.org To assess the polyglutamylation of this compound, cells are incubated with the (radiolabeled) compound. Cell lysates are then prepared and analyzed by HPLC to separate the parent compound from its various polyglutamated forms (containing additional glutamate (B1630785) residues). nih.govnih.gov Research indicates that aminopterin is more extensively polyglutamylated than methotrexate in certain tumor cells, which contributes to its higher potency. nih.govaacrjournals.org Similar assays would be employed to determine if this compound is a substrate for FPGS and to quantify the extent of its polyglutamylation.

Table 4: Overview of Cell-Based Assays for Antifolate Characterization
Assay TypeMethodologyInformation Gained
Cellular UptakeIncubation with radiolabeled compound; measurement of intracellular radioactivity.Rate and mechanism of drug entry into cells.
PolyglutamylationIncubation with compound followed by HPLC analysis of cell lysates.Extent of intracellular retention and metabolic activation.
Cytotoxicity AssayExposure of cancer cell lines to various drug concentrations; measurement of cell viability (e.g., MTT, clonogenic assay).Potency of the compound in killing cancer cells.

Research Applications and Future Directions for Aminopterin 7 Carboxamide

Development of Next-Generation Antifolate Analogues

The development of new antifolate analogues is a rational design process guided by an advanced understanding of folate transport mechanisms, metabolic pathways, and cellular resistance to existing drugs like methotrexate (B535133). nih.gov The goal is to create compounds with improved therapeutic indices, greater tumor cell selectivity, and the ability to overcome resistance. Structural modifications to the parent aminopterin (B17811) molecule, such as the addition of a 7-carboxamide group, are explored to alter key pharmacological properties.

Key Objectives in Analogue Development:

Overcoming Resistance: Tumor cells can develop resistance to antifolates through mechanisms like impaired drug transport, decreased polyglutamation, or mutations in the DHFR enzyme. cancernetwork.com Next-generation analogues are designed to circumvent these issues. For example, more lipophilic compounds can enter cells via passive diffusion, bypassing resistance based on transport deficiencies. nih.gov

Enhanced Polyglutamation: The addition of glutamate (B1630785) residues to antifolates inside the cell (polyglutamation) traps the drug, leading to prolonged intracellular retention and inhibition of multiple folate-dependent enzymes. Analogues like Edatrexate (10-ethyl-10-deaza-aminopterin) are designed for more efficient polyglutamation compared to methotrexate. cancernetwork.com

Targeting Specific Transporters: Researchers are developing antifolates that selectively use specific folate transporters, such as the proton-coupled folate transporter (PCFT), which is often highly expressed in tumor cells. researchgate.net This strategy aims to improve tumor selectivity and reduce effects on normal tissues. researchgate.net

Inhibiting Multiple Enzymes: While classical antifolates primarily target DHFR, newer agents are designed to inhibit other key enzymes in the folate pathway, such as thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT). Pemetrexed is an example of a multi-targeted antifolate. nih.gov

Analogue ExampleKey Structural Difference from MethotrexatePrimary Advantage
Edatrexate Substitution of an alkylated carbon at the N10 position. cancernetwork.comMore readily polyglutamated, leading to selective retention in tumor cells. cancernetwork.com
Piritrexim Quinazoline-derived lipophilic structure. cancernetwork.comEnters cells by passive diffusion, effective against transport-deficient resistant cells. cancernetwork.com
Raltitrexed Quinazoline-based structure. nih.govPotent and specific inhibitor of thymidylate synthase (TS). nih.gov
Pralatrexate A 10-propargyl-10-deaza-aminopterin analogue. researchgate.netMore active for transport by the reduced folate carrier (RFC) and for polyglutamation. researchgate.net

Strategies for Targeted Delivery of Aminopterin 7-Carboxamide to Specific Cell Types

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing its exposure to normal tissues. nih.gov For antifolates like this compound, this can enhance efficacy and reduce toxicity. Strategies often leverage nanotechnology and exploit the unique biology of target cells. nih.govresearchgate.net

Passive Targeting: This strategy utilizes the enhanced permeation and retention (EPR) effect, where nanoparticles tend to accumulate in tumor tissue due to leaky blood vessels and poor lymphatic drainage. researchgate.net

Active Targeting: This involves attaching specific ligands to the drug or its carrier nanoparticle that bind to receptors overexpressed on the surface of target cells. researchgate.net

Folate Receptor Targeting: Many cancer cells overexpress folate receptors. researchgate.net Folic acid or its analogues can be conjugated to nanoparticles, allowing them to bind specifically to these receptors and be internalized by the cancer cells.

Antibody-Drug Conjugates (ADCs): A monoclonal antibody that recognizes a tumor-specific antigen is linked to the antifolate drug, delivering the payload directly to the cancer cell.

Peptide-Based Targeting: Specific peptides that bind to tumor cell receptors, such as the arginine-glycine-aspartate (RGD) peptide, can be used to guide drug-loaded nanoparticles. nih.gov

Targeting StrategyMechanismExample Ligand/Vehicle
Passive Targeting (EPR Effect) Nanoparticles accumulate in tumor tissues due to leaky vasculature. researchgate.netLiposomes, Polymer-based nanoparticles. nih.gov
Active Targeting (Receptor-Mediated) Ligands on a nanoparticle or drug conjugate bind to specific receptors on target cells. researchgate.netFolic Acid, Monoclonal Antibodies, RGD peptides. nih.govresearchgate.net
Biomimetic Strategies Using natural biological interactions for targeting. nih.govCoating nanoparticles with cell membranes to mimic natural cells and evade immune detection.

Application in In Vitro Cell Culture Systems for Hybridoma Technology and Cell Line Selection

Aminopterin is a critical component of the HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium, which is fundamental to hybridoma technology for the production of monoclonal antibodies. letstalkacademy.comwikipedia.orgcreative-diagnostics.com

The process relies on two cellular pathways for nucleotide synthesis:

De Novo Pathway: Synthesizes nucleotides from simple precursors. This pathway is blocked by aminopterin, which inhibits the enzyme DHFR. letstalkacademy.comtmv.ac.in

Salvage Pathway: Recycles nucleotides from the degradation of DNA and RNA. This pathway requires the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). creative-diagnostics.com

In hybridoma technology, antibody-producing B-cells (which are HGPRT-positive but have a limited lifespan) are fused with myeloma cells (cancerous B-cells that are immortal but have been genetically selected to be HGPRT-deficient). letstalkacademy.comwikipedia.org

Role of Aminopterin in HAT Medium:

Aminopterin blocks the de novo synthesis pathway in all cells. wikipedia.orgtmv.ac.in

Unfused myeloma cells, lacking a functional HGPRT enzyme, cannot use the salvage pathway and therefore die. letstalkacademy.comnih.gov

Unfused B-cells have a short, finite lifespan and die off naturally in culture. wikipedia.orgtmv.ac.in

Only the successfully fused hybridoma cells survive. They inherit immortality from the myeloma parent and a functional HGPRT gene from the B-cell parent, allowing them to use the salvage pathway to synthesize nucleotides and proliferate in the presence of aminopterin. letstalkacademy.comnih.gov

This selection process ensures that the resulting cell culture consists purely of hybridoma cells capable of producing the desired monoclonal antibody. letstalkacademy.com

Utility in Elucidating Complex Biochemical Pathways and Enzyme Function

Aminopterin and its analogues serve as powerful chemical probes to investigate cellular metabolism. By selectively inhibiting DHFR, these compounds allow researchers to study the downstream consequences on various biochemical pathways.

Studying Folate Metabolism: The inhibition of DHFR leads to a depletion of intracellular tetrahydrofolate pools. This allows for the study of the roles of different folate derivatives in one-carbon transfer reactions, which are essential for the synthesis of purines, thymidylate, and amino acids like methionine. cancernetwork.com

Chemoproteomics: Competitive activity-based protein profiling (ABPP) can be used to identify the targets of antifolates and screen for new inhibitors. In this method, a chemical probe that reacts with a class of enzymes is used in competition with the drug. This can confirm DHFR as the primary target and potentially identify "off-target" interactions, revealing new insights into the drug's mechanism of action and the interconnectedness of metabolic networks. nih.gov

Metabolomics: By treating cells with an antifolate like this compound, researchers can use metabolomic techniques to measure the resulting changes in the levels of hundreds of metabolites. This can help map out metabolic fluxes and identify points of regulation and pathway interdependencies that are affected by folate depletion.

Computational Chemistry and Molecular Dynamics Simulations in Antifolate Research

Computational methods are indispensable tools for modern drug discovery, including the development of new antifolates. nih.govnbcr.net These techniques provide detailed insights into molecular interactions that are difficult to observe experimentally.

Molecular Docking: This technique predicts the preferred orientation of a drug molecule (like this compound) when bound to its target enzyme (DHFR). It helps in understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding affinity and can be used to screen virtual libraries of compounds for potential inhibitors.

Molecular Dynamics (MD) Simulations: While crystal structures provide a static snapshot, MD simulations model the movement of atoms in a protein over time. nbcr.net This reveals the dynamic nature of the enzyme's active site and can uncover transient "cryptic pockets" that are not visible in static structures but could be targeted by new drugs. nbcr.net

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach combines the accuracy of quantum mechanics for the active site, where the chemical reaction occurs, with the efficiency of molecular mechanics for the rest of the protein. It is used to model the enzymatic reaction mechanism in detail and understand precisely how inhibitors block the enzyme's function. nih.gov

Density Functional Theory (DFT): DFT is used to calculate the electronic structure of molecules, providing insights into their chemical reactivity and properties. nih.gov This can help in designing analogues with improved electronic properties for better target engagement.

These computational approaches accelerate the drug design cycle by prioritizing which novel antifolate analogues should be synthesized and tested in the lab. nih.gov

Preclinical Investigations of this compound in Non-Clinical Experimental Models

Before any new compound can be considered for clinical use, it must undergo rigorous preclinical testing in non-clinical models to evaluate its biological activity and potential efficacy. nih.govnih.gov

In Vitro Models:

2D Cell Cultures: The initial assessment of an antifolate's activity is often performed on cancer cell lines grown in a monolayer. These assays determine the compound's potency in inhibiting cell proliferation. nih.gov

3D Spheroids and Organoids: These models more closely mimic the three-dimensional structure and microenvironment of a tumor. nih.gov Testing on spheroids can provide better predictions of a drug's ability to penetrate solid tumor tissue and its efficacy in a more physiologically relevant context. nih.gov

Ex Vivo Models: These studies use tissues or organs harvested from an animal. nih.gov For example, a tumor from a mouse model could be excised and treated with the compound ex vivo to assess its effects on the intact tissue architecture.

In Vivo Animal Models:

Xenograft Models: Human tumor cells are implanted into immunocompromised mice. These models are widely used to evaluate whether an antifolate can inhibit tumor growth in a living organism.

Genetically Engineered Mouse Models (GEMMs): These models involve mice that are genetically programmed to develop specific types of cancer that more accurately reflect human disease progression. They are valuable for studying the efficacy of new antifolates in a more complex biological system.

Model TypeDescriptionPurpose in Antifolate Research
2D Cell Culture Cancer cells grown as a monolayer on a plastic surface. nih.govHigh-throughput screening, determination of initial potency (e.g., IC50).
3D Spheroids/Organoids Cells grown in a 3D structure that mimics a micro-tumor. nih.govAssessing drug penetration, efficacy in a more tumor-like microenvironment.
Xenograft Animal Model Human tumor cells implanted into an immunocompromised animal (e.g., mouse).Evaluating anti-tumor activity and effects on a whole biological system.
GEMM Animal Model Mice genetically engineered to develop cancer spontaneously.Testing efficacy in a model that more closely mimics human cancer development.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for producing Aminopterin 7-Carboxamide, and how can its purity be validated?

  • Methodology : Synthesis typically involves coupling reactions between aminopterin derivatives and activated carboxylic acid intermediates. For example, acylation using aroyl chlorides in dichloromethane with triethylamine as a base, followed by purification via column chromatography (e.g., dichloromethane/methanol gradients) . Purity validation requires HPLC (>95% purity threshold), complemented by 1H^1H- and 13C^{13}C-NMR for structural confirmation. Quantitative mass spectrometry (HR-MS) is critical for verifying molecular ion peaks (e.g., [M+H]+ m/z 343.0844 for a chlorinated derivative) .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodology :

  • NMR : 1H^1H-NMR identifies proton environments (e.g., aromatic protons at δ 7.97 ppm for benzamide derivatives), while 13C^{13}C-NMR confirms carbonyl carbons (e.g., δ 166.4 ppm for amide bonds) .
  • HR-MS : Ensures accurate mass-to-charge ratios (e.g., deviation <0.003 Da) .
  • Melting Point Analysis : Used to assess crystallinity and batch consistency (e.g., 243–245°C for nicotinamide derivatives) .

Q. How can researchers design reproducible experiments for evaluating the biological activity of this compound?

  • Methodology : Follow guidelines for pharmacological assays:

  • Dose-Response Curves : Use IC50_{50}/EC50_{50} values with ≥3 biological replicates.
  • Controls : Include positive (e.g., known antifolates) and negative (vehicle-only) controls .
  • Statistical Validation : Apply t-tests or ANOVA with p<0.05 significance thresholds .

Advanced Research Questions

Q. How can contradictions in spectral data for this compound derivatives be resolved during structural elucidation?

  • Methodology :

  • Multi-Technique Cross-Validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and 2D-COSY to resolve overlapping signals (e.g., aromatic vs. aliphatic protons) .
  • Isotopic Labeling : Use 15N^{15}N- or 13C^{13}C-labeled precursors to track unexpected couplings .
  • Computational Modeling : DFT calculations (e.g., Gaussian software) to predict NMR shifts and compare with experimental data .

Q. What strategies optimize the synthetic yield of this compound derivatives while minimizing byproducts?

  • Methodology :

  • Reagent Stoichiometry : Optimize molar ratios (e.g., 2:1 aroyl chloride to aminopterin) to reduce unreacted starting material .
  • Temperature Control : Maintain 0°C during acylation to suppress hydrolysis .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., diastereomers or hydrolyzed products) and adjust purification gradients .

Q. How can researchers design mechanistic studies to explore the antifolate activity of this compound?

  • Methodology :

  • Enzyme Inhibition Assays : Measure dihydrofolate reductase (DHFR) activity via UV-Vis at 340 nm (NADPH oxidation) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and stoichiometry .
  • Crystallography : Co-crystallize with DHFR to resolve binding modes (PDB deposition recommended) .

Data Analysis and Reporting

Q. What frameworks are recommended for statistically analyzing biological data from this compound studies?

  • Methodology :

  • FINER Criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant .
  • Error Analysis : Report standard deviations (e.g., ±3% in enzyme assays) and use Grubbs’ test to exclude outliers .
  • Data Reprodubility : Adhere to Beilstein Journal guidelines: Provide raw data in supplementary files (e.g., NMR FID files) .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

  • Methodology :

  • Parameter Refinement : Adjust force fields (e.g., AMBER) to better model solvation effects .
  • Experimental Replication : Repeat assays under controlled humidity/temperature to rule out environmental variability .
  • Peer Consultation : Submit conflicting data to open-access platforms (e.g., ChemRxiv) for community feedback .

Tables for Reference

Table 1 : Key Spectral Data for this compound Derivatives

Compound1H^1H-NMR (δ, ppm)13C^{13}C-NMR (δ, ppm)HR-MS ([M+H]+)Melting Point (°C)
5i10.59 (s, 1H)166.4 (C=O)298.0874278.8–280.3
5n10.79 (s, 1H)165.0 (C=O)337.0350243.7–245.0
5q11.04 (s, 1H)164.4 (C=O)343.0844237.5–239.0
Data sourced from synthetic studies .

Table 2 : Common Impurities in this compound Synthesis

ImpurityStructureDetection Method
Imp. A(2,4-Diaminopteridin-6-yl)methanolHPLC (RT: 8.2 min)
Imp. B4-Aminofolic AcidTLC (Rf: 0.45)
Refer to EP standards for quantification .

Guidelines for Academic Rigor

  • Literature Review : Prioritize peer-reviewed journals (e.g., Medicinal Chemistry Research) over non-academic sources .
  • Data Transparency : Archive spectral raw data in repositories like Zenodo or institutional databases .
  • Ethical Reporting : Disclose conflicts of interest and funding sources per ICMJE guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.